N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Physicochemical profiling Hydrogen-bond donor count Lipophilicity (XLogP3-AA)

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852367-56-7) is a fully synthetic, tertiary amide within the indole-3-glyoxylamide family, defined by a free indole NH, a glyoxylamide bridge, and simultaneous N-benzyl and N-phenyl substitution on the amide nitrogen. The indole-3-glyoxylamide chemotype has been extensively validated as a privileged scaffold in medicinal chemistry, with demonstrated activity across benzodiazepine receptor (BzR) modulation, antiprion efficacy, tubulin polymerization inhibition, and secreted phospholipase A2 (sPLA2) inhibition.

Molecular Formula C23H18N2O2
Molecular Weight 354.409
CAS No. 852367-56-7
Cat. No. B2728391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
CAS852367-56-7
Molecular FormulaC23H18N2O2
Molecular Weight354.409
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2
InChIKeyQWHQJKDCHHYHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852367-56-7): Indole-3-glyoxylamide Class and Structural Positioning


N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852367-56-7) is a fully synthetic, tertiary amide within the indole-3-glyoxylamide family, defined by a free indole NH, a glyoxylamide bridge, and simultaneous N-benzyl and N-phenyl substitution on the amide nitrogen [1]. The indole-3-glyoxylamide chemotype has been extensively validated as a privileged scaffold in medicinal chemistry, with demonstrated activity across benzodiazepine receptor (BzR) modulation, antiprion efficacy, tubulin polymerization inhibition, and secreted phospholipase A2 (sPLA2) inhibition [2]. However, this specific substitution pattern—a tertiary amide bearing both benzyl and phenyl on the exocyclic nitrogen while retaining a free indole NH—remains markedly underexplored in the primary literature relative to its secondary-amide regioisomers and N1-substituted analogs [3]. This evidence guide clarifies the limited but informative differentiation data available to support scientific selection or procurement decisions.

Why In-Class Indole-3-glyoxylamides Cannot Substitute for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide


The indole-3-glyoxylamide class exhibits extreme sensitivity to amide nitrogen substitution patterns. The tertiary amide geometry of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide—with both benzyl and phenyl on the exocyclic nitrogen—creates a stereoelectronic environment and conformational landscape fundamentally distinct from secondary amide analogs such as KI-7 (N1-benzyl), N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (no N-phenyl), or 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (no N-benzyl) [1]. Critically, the tertiary amide lacks the hydrogen-bond donor capacity of secondary amides (HBD count = 0 for the amide moiety vs. 1), abolishing a key pharmacophoric interaction while increasing lipophilicity (XLogP3-AA = 4.4) [2]. In the well-characterized BzR ligand series, even minor alterations—such as replacing benzyl with alkyl or adding a para-methyl substituent—have been shown to shift receptor subtype selectivity, functional efficacy, or abolish binding entirely [3]. Consequently, generic substitution by a secondary-amide indole-3-glyoxylamide based solely on core scaffold similarity introduces the risk of selecting a compound with entirely divergent target engagement and physicochemical properties, invalidating experimental comparisons.

Quantitative Differentiation Evidence for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide vs. Closest Analogs


Physicochemical Differentiation: Tertiary vs. Secondary Amide Hydrogen-Bonding Capacity and Lipophilicity

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a tertiary amide; its amide nitrogen bears two carbon substituents (benzyl and phenyl) and lacks an amide N–H proton. As a result, the total hydrogen-bond donor (HBD) count is 1 (indole NH only), compared to 2 for the secondary amide comparator N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2; indole NH + amide NH) [1]. The concomitant increase in lipophilicity is reflected in a computed XLogP3-AA of 4.4 for the target compound versus a predicted value of approximately 2.6 for the secondary amide analog lacking N-phenyl [2]. The tertiary amide structure also introduces increased conformational restriction around the amide C–N bond due to partial double-bond character shared between two N-substituents, potentially altering pharmacophoric presentation relative to freely rotating secondary amide analogs.

Physicochemical profiling Hydrogen-bond donor count Lipophilicity (XLogP3-AA)

Regioisomeric Differentiation from KI-7: N-Amide vs. N1-Indole Benzyl Substitution

The closest structural analog to the target compound is KI-7 (2-(1-benzyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, CAS 1489263-00-4), a regioisomer where the benzyl group resides on the indole N1 position rather than on the amide nitrogen. KI-7 has been characterized as a positive allosteric modulator (PAM) of the A2B adenosine receptor (A2B AR), potentiating cAMP accumulation induced by the agonist NECA with an EC50 of 445.8 nM in recombinant cell systems [1]. Critically, KI-7 retains a secondary amide (N–H), while the target compound is a tertiary amide lacking this H-bond donor. No published data exist demonstrating whether the target compound engages A2B AR or any other adenosine receptor subtype. The relocation of the benzyl group from indole N1 (KI-7) to the amide nitrogen (target) is expected to abolish the characterized A2B PAM pharmacophore, as the free indole NH in the target compound introduces a hydrogen-bond donor at a position that is N-substituted in KI-7.

A2B adenosine receptor Positive allosteric modulator Regioisomer comparison

Class-Level Antiprion Activity Potential vs. Established Indole-3-glyoxylamide Leads

Multiple indole-3-glyoxylamide derivatives have demonstrated sub-micromolar to sub-nanomolar antiprion activity in cell line models of prion disease. Optimized 6-substituted indole-3-glyoxylamides from the Thompson et al. series achieved EC50 values below 10 nM in scrapie-infected cell lines, with improved microsomal stability and low cytotoxicity [1]. These lead compounds uniformly feature secondary amide substitution patterns with a free amide N–H. The target compound, as a tertiary amide, lacks the amide N–H proton that forms a conserved hydrogen bond in the BzR and antiprion pharmacophore models. No direct antiprion data exist for the target compound. By class-level inference, the tertiary amide modification would be predicted to reduce or abolish antiprion activity relative to secondary amide leads, though this remains experimentally unconfirmed and represents a testable differentiation hypothesis for procurement.

Prion disease Antiprion agents Structure-activity relationship

Benzodiazepine Receptor Ligand Context: Absence of Binding Data vs. Defined SAR Series

The indole-3-ylglyoxylamide scaffold has been systematically explored as a benzodiazepine receptor (BzR) ligand platform. In the Primofiore et al. (2007) series, compounds 10–37 were synthesized and evaluated for [³H]flumazenil displacement from bovine brain membranes [1]. Compound 11 (N-(p-methylbenzyl)-5-nitroindol-3-ylglyoxylamide) displayed selective, full-agonist efficacy at α1-containing GABA-A receptors with sedative activity in vivo. All active compounds in this series were secondary amides. The target compound—a tertiary amide with N-benzyl, N-phenyl substitution—falls outside the characterized SAR space of this series. Its binding affinity at BzR subtypes is unknown and cannot be interpolated from published data. This information gap represents both a limitation and a differentiation opportunity: researchers requiring a compound that is unlikely to exhibit BzR binding (e.g., for counter-screening) may find value in this underexplored tertiary amide.

Benzodiazepine receptor GABA-A subtypes Indol-3-ylglyoxylamide SAR

Rotatable Bond and Conformational Flexibility Comparison vs. Secondary Amide Analogs

The target compound possesses 5 rotatable bonds, compared to 4 for the secondary amide analog N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) [1]. The addition of the N-phenyl substituent increases the rotatable bond count and molecular weight (354.4 vs. 278.3 g/mol), which may reduce ligand efficiency metrics if the compound engages biological targets. Conversely, the increased conformational flexibility introduced by the N-phenyl group, combined with the restricted rotation around the tertiary amide C–N bond, creates a unique conformational ensemble that cannot be sampled by any secondary amide analog. This property is directly relevant for applications such as crystallographic fragment screening or computational docking studies where distinct conformational coverage is desired.

Conformational analysis Rotatable bonds Ligand efficiency

Research Application Scenarios for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide Based on Differentiation Evidence


Negative Control or Counter-Screen for Secondary Amide Indole-3-glyoxylamide Bioassays

Given that the target compound lacks the conserved amide N–H hydrogen-bond donor present in virtually all biologically active indole-3-glyoxylamides (BzR ligands, antiprion leads, sPLA2 inhibitors), it is uniquely suited as a negative-control compound in assays where amide N–H engagement is hypothesized to be essential for target binding [1]. Procurement of the target compound alongside a characterized secondary amide analog (e.g., N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, CAS 55654-71-2) enables head-to-head assessment of amide HBD dependence in any indole-3-glyoxylamide-sensitive assay system.

Companion Compound to KI-7 for A2B Adenosine Receptor Selectivity Profiling

KI-7 (CAS 1489263-00-4) is a validated A2B AR PAM with the benzyl group on indole N1 and a secondary amide [1]. The target compound relocates the benzyl to the amide nitrogen, converts the amide to tertiary, and frees the indole NH. These regioisomers share identical molecular formula (C23H18N2O2) and mass (354.4 g/mol) but differ fundamentally in pharmacophoric presentation. Researchers profiling A2B AR or other adenosine receptor subtypes can use the target compound as a regioisomeric comparator to test whether the KI-7 pharmacophore depends specifically on N1-benzyl substitution.

Crystallographic Fragment or Conformational Screening Library Component

The tertiary amide geometry, 5 rotatable bonds, and free indole NH create a conformational ensemble distinct from the extensively characterized secondary amide indole-3-glyoxylamide series [1]. This compound may serve as a shape-diverse addition to fragment or lead-like screening libraries where maximizing conformational and pharmacophoric diversity within a chemotype is a strategic objective. Its moderate lipophilicity (XLogP3-AA = 4.4) and molecular weight (354.4 g/mol) position it within lead-like chemical space.

Synthetic Intermediate for Diversification at the Free Indole NH Position

Unlike KI-7, where the indole N1 is already benzylated, the target compound retains a free indole NH (HBD = 1) that is amenable to further N-functionalization—alkylation, arylation, sulfonylation, or acylation [1]. This makes the compound a versatile late-stage diversification intermediate for generating focused libraries of N1-substituted tertiary amide indole-3-glyoxylamides, a chemical space that remains unexplored and may yield novel biological activities distinct from both the secondary amide and N1-substituted secondary amide series.

Quote Request

Request a Quote for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.